molecular formula C10H14FN3 B12354557 [3-(3-Fluorophenyl)pyrazolidin-4-yl]methanamine

[3-(3-Fluorophenyl)pyrazolidin-4-yl]methanamine

Cat. No.: B12354557
M. Wt: 195.24 g/mol
InChI Key: ZKFGPUBNTVOCLI-UHFFFAOYSA-N
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Description

[3-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine: is a fluorinated pyrazole derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields. The presence of the fluorine atom in the phenyl ring enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-fluorophenyl)-1H-pyrazol-4-yl]methanamine typically involves a multi-step processThe synthesis can be achieved through a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization under conventional heating .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe, efficient, and cost-effective.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

[3-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(3-fluorophenyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to these targets, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(3-fluorophenyl)-1H-pyrazol-4-yl]methanamine lies in its specific structural features, such as the fluorine atom in the phenyl ring, which enhances its chemical stability and biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of [3-(3-fluorophenyl)-1H-pyrazol-4-yl]methanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14FN3

Molecular Weight

195.24 g/mol

IUPAC Name

[3-(3-fluorophenyl)pyrazolidin-4-yl]methanamine

InChI

InChI=1S/C10H14FN3/c11-9-3-1-2-7(4-9)10-8(5-12)6-13-14-10/h1-4,8,10,13-14H,5-6,12H2

InChI Key

ZKFGPUBNTVOCLI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CC(=CC=C2)F)CN

Origin of Product

United States

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